molecular formula C43H50O7 B563583 Simvastatin, 1-Pyreneacetyl Ester CAS No. 193682-18-7

Simvastatin, 1-Pyreneacetyl Ester

Cat. No.: B563583
CAS No.: 193682-18-7
M. Wt: 678.866
InChI Key: WAGCOTZTJMQDOW-TXXDJFRHSA-N
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Description

Simvastatin, 1-Pyreneacetyl Ester is a derivative of simvastatin, a well-known lipid-lowering agent used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. Simvastatin belongs to the statin class of medications, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, thereby reducing cholesterol synthesis in the liver . The addition of the 1-pyreneacetyl group to simvastatin potentially enhances its properties, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

Simvastatin, 1-Pyreneacetyl Ester primarily targets the enzyme known as hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, Simvastatin effectively reduces the production of cholesterol .

Mode of Action

Simvastatin is a prodrug, which means it is inactive when ingested and needs to be metabolized in the body to become active . The active form of Simvastatin competitively inhibits HMG-CoA Reductase, preventing the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . This results in a decrease in cholesterol production in the liver .

Biochemical Pathways

The primary biochemical pathway affected by Simvastatin is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol . By inhibiting HMG-CoA Reductase, Simvastatin disrupts this pathway, leading to a reduction in the production of cholesterol . This can result in a decrease in low-density lipoprotein (LDL) cholesterol levels, sometimes referred to as "bad cholesterol" .

Pharmacokinetics

Simvastatin is well absorbed from the gastrointestinal tract but undergoes extensive first-pass metabolism in the liver . Only about 5% of the drug reaches the general circulation intact . Simvastatin is metabolized primarily by the CYP3A4 isoenzyme, which can lead to significant drug interactions . The drug is mainly eliminated in the feces due to biliary excretion .

Result of Action

The primary molecular effect of Simvastatin is the reduction of cholesterol synthesis in the liver . This leads to a decrease in LDL cholesterol levels in the blood . At the cellular level, Simvastatin can also increase the expression of LDL receptors on hepatocytes, further reducing LDL cholesterol levels in the blood .

Action Environment

The action of Simvastatin can be influenced by various environmental factors. For instance, the gut microbiome can affect the metabolism of Simvastatin and its efficacy . Additionally, certain dietary factors can influence the absorption and metabolism of Simvastatin . It’s also worth noting that genetic variations, particularly in the gene encoding the organic anion transporter SLCO1B1, can influence the response to Simvastatin .

Biochemical Analysis

Biochemical Properties

Simvastatin, 1-Pyreneacetyl Ester interacts with various enzymes and proteins in the body. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . This interaction reduces the production of cholesterol and several intermediates of the mevalonate pathway, such as farnesylpyrophosphate and geranylgeranylpyrophosphate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to develop an adaptive response in cells treated with simvastatin, including enhanced conversion of sterol precursors into ergosterol, mobilization of steryl esters, and increased expression of the HMG-CoA reductase gene . Additionally, statins cause a substantial drop in the level of glycerophospholipids .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is a prodrug, and the 6-membered lactone ring of simvastatin is hydrolyzed in vivo to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA . This active metabolite competitively inhibits HMG-CoA reductase, thereby reducing the production of cholesterol and several intermediates of the mevalonate pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A pharmacokinetic study of simvastatin showed that the drug is transported into cells leading to bioaccumulation over time . Over time, there is a decrease in total drug level, indicating that the drug is partly biotransformed by cellular enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High dosages of simvastatin in animals have resulted in a spectrum of toxicities in a variety of organ systems . These changes pose a significant risk to humans at clinical dosages .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway . It inhibits the conversion of HMG-CoA to mevalonic acid, a key step in this pathway . This inhibition not only reduces the cellular production of cholesterol but also the biosynthesis of several intermediates of the mevalonate pathway .

Transport and Distribution

This compound is transported into cells, leading to its bioaccumulation . The addition of bile acids augments this process . The distribution of the drug within cells and tissues is influenced by this transport process .

Subcellular Localization

Cholesterol biosynthesis enzymes, which this compound interacts with, are known to be expressed in the endoplasmic reticulum and nuclear envelope

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin, 1-Pyreneacetyl Ester involves the esterification of simvastatin with 1-pyreneacetic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and a solvent like dichloromethane (DCM). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the compound .

Chemical Reactions Analysis

Types of Reactions

Simvastatin, 1-Pyreneacetyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Simvastatin and 1-pyreneacetic acid.

    Oxidation: Pyrenequinones.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Simvastatin functions as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. The esterification with 1-pyreneacetyl enhances its pharmacokinetic properties, potentially increasing absorption and bioavailability. Studies indicate that this modification may lead to improved therapeutic outcomes in various conditions, including cardiovascular diseases and metabolic disorders.

Applications in Cardiovascular Health

  • Cholesterol Management :
    • Simvastatin is widely recognized for its efficacy in lowering low-density lipoprotein cholesterol (LDL-C) levels, which is critical in reducing cardiovascular morbidity and mortality. Clinical trials have demonstrated that simvastatin can decrease LDL-C levels by approximately 35% on average .
    • The addition of the pyreneacetyl group may enhance lipid-lowering effects due to improved tissue permeability.
  • Pleiotropic Effects :
    • Beyond lipid-lowering, simvastatin exhibits pleiotropic effects such as improving endothelial function, reducing inflammation, and stabilizing atherosclerotic plaques . These effects are particularly significant for patients with existing cardiovascular conditions.

Applications in Oral Health

Recent studies have highlighted the role of simvastatin in oral health, showcasing its potential benefits in dental applications:

  • Regeneration of Dental Tissues :
    • Simvastatin has been shown to stimulate the differentiation of dental pulp stem cells and promote mineralization through the bone morphogenetic proteins (BMP) pathway . This suggests its utility in regenerative dentistry.
  • Management of Periodontal Disease :
    • The anti-inflammatory properties of simvastatin may aid in managing chronic periodontitis and reducing alveolar bone loss .

Analytical Applications

Simvastatin, 1-Pyreneacetyl Ester has also found applications in analytical chemistry:

  • Fluorescence Derivatization :
    • The compound can be utilized for fluorescence derivatization techniques in analytical methods for quantifying simvastatin and its metabolites. This is particularly useful in drug development and quality control processes .

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveFindings
Kabra et al. (2023) Investigate effects on oral healthSignificant improvements in dental pulp regeneration and periodontal health observed with simvastatin application.
DrugBank (2019) Review pharmacological effectsConfirmed efficacy in lowering LDL-C and exhibiting pleiotropic effects beneficial for cardiovascular health.
PubChem (2023) Analyze chemical propertiesEnhanced absorption characteristics noted for the pyreneacetyl ester derivative compared to standard simvastatin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Simvastatin, 1-Pyreneacetyl Ester is unique due to the presence of the pyreneacetyl group, which may enhance its lipophilicity and cellular uptake. This modification could potentially improve its therapeutic efficacy and broaden its applications in scientific research .

Biological Activity

Simvastatin, a well-known statin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, effectively lowering cholesterol levels and reducing cardiovascular risk. However, the compound Simvastatin, 1-Pyreneacetyl Ester has garnered attention for its unique biological activities beyond traditional lipid-lowering effects. This article explores the biological activity of this compound, including its mechanisms of action, antibacterial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₄₃H₅₀O₇) is a derivative of simvastatin that incorporates a pyreneacetyl group. This modification may enhance its pharmacological properties and bioavailability compared to the parent compound.

  • Cholesterol Lowering :
    • Simvastatin inhibits HMG-CoA reductase, leading to decreased synthesis of mevalonate and subsequently cholesterol. This results in increased hepatic uptake of LDL cholesterol due to upregulation of LDL receptors .
  • Antibacterial Activity :
    • Recent studies have demonstrated that simvastatin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It interferes with bacterial protein synthesis and inhibits multiple biosynthetic pathways, leading to reduced bacterial growth and toxin production .
  • Anti-inflammatory Effects :
    • Simvastatin has shown significant anti-inflammatory properties in various models. For instance, it reduced carrageenan-induced edema in mice, comparable to indomethacin, indicating its potential utility in inflammatory conditions .

Biological Activity Data

Activity Type Effect Study Reference
Cholesterol LoweringDecreased total cholesterol and LDL levels
AntibacterialInhibited growth of MRSA and other pathogens; reduced toxin production
Anti-inflammatoryReduced edema in carrageenan model; significant reduction in inflammation
AntiatheroscleroticDecreased aortic cholesterol content in apoE-deficient mice

Case Studies

  • Antibacterial Efficacy Against MRSA :
    A study evaluated the efficacy of simvastatin against MRSA strains in a murine model. Results indicated that simvastatin significantly reduced bacterial burden and inflammatory cytokines in infected wounds. The study highlighted simvastatin's ability to suppress key virulence factors produced by MRSA .
  • Inflammation and Atherosclerosis :
    In a controlled experiment with apoE-deficient mice, simvastatin was administered without altering plasma lipid levels but significantly reduced atherosclerotic lesions by lowering total cholesterol content in the aorta . This suggests that simvastatin's benefits extend beyond lipid lowering to include direct effects on vascular health.

Research Findings

  • Proteomic Analysis :
    A detailed proteomic study revealed that simvastatin treatment led to significant changes in protein expression profiles associated with vital cellular processes in bacteria. Key proteins involved in stress response were upregulated while biosynthetic pathways were downregulated, leading to impaired bacterial growth .
  • Pharmacokinetics :
    Simvastatin undergoes extensive first-pass metabolism with significant hepatic uptake, which is crucial for its action as an HMG-CoA reductase inhibitor. Genetic variations affecting OATP1B1 transporter can influence drug levels and efficacy .

Properties

IUPAC Name

(2-oxo-2-pyren-1-ylethyl) (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50O7/c1-6-43(4,5)42(48)50-37-21-25(2)20-30-11-10-26(3)33(40(30)37)19-16-31(44)22-32(45)23-38(47)49-24-36(46)34-17-14-29-13-12-27-8-7-9-28-15-18-35(34)41(29)39(27)28/h7-15,17-18,20,25-26,31-33,37,40,44-45H,6,16,19,21-24H2,1-5H3/t25-,26-,31+,32+,33-,37-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGCOTZTJMQDOW-TXXDJFRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676142
Record name 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193682-18-7
Record name 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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